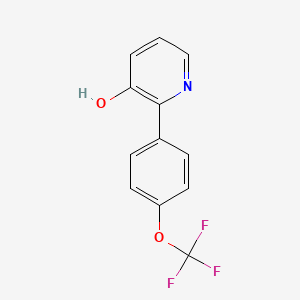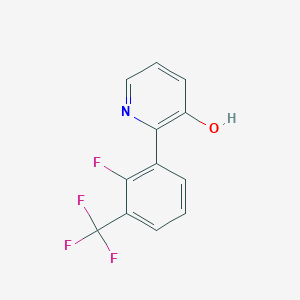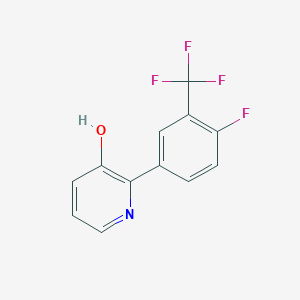
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) is a highly reactive compound with many potential applications in the field of scientific research. This compound is a derivative of pyridine, and is composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. It is a colorless, odorless, and highly soluble compound. It is also known as 4-trifluoromethoxyphenyl)pyridine-2-ol, 2-hydroxy-6-(4-trifluoromethoxyphenyl)pyridine, or 2-hydroxy-6-(4-trifluoromethoxy)pyridin-2-ol.
作用机制
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) acts as a proton donor in reactions, donating protons to other molecules. This proton donation is essential for the synthesis of many compounds, as it allows for the formation of new bonds. Additionally, it is believed that this compound can act as a Lewis base, accepting electrons from other molecules and forming new bonds.
Biochemical and Physiological Effects
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have antioxidant and anti-oxidative properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) has several advantages and limitations for use in lab experiments. One of the major advantages is that it is a highly reactive compound, making it ideal for use in synthesizing a variety of compounds. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, it is also important to note that it is a highly toxic compound, and should be handled with care in the laboratory.
未来方向
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) has many potential future applications in the field of scientific research. One of the most promising areas is the development of new drugs and treatments for various diseases. Additionally, this compound could be used in the development of new materials and polymers, as well as in the synthesis of various heterocyclic and heteroaromatic compounds. Furthermore, it could be used to develop new catalysts for chemical reactions, as well as to improve the efficiency of existing catalysts. Finally, it could be used to develop new methods for synthesizing and purifying compounds, as well as to improve the quality of existing syntheses.
合成方法
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) can be synthesized by a variety of methods. The most common method is a reaction between 2-hydroxy-6-(4-trifluoromethoxyphenyl)pyridine and a strong acid, such as sulfuric acid or hydrochloric acid. This reaction yields a 95% pure product. Other methods used for synthesis include the use of anhydrous aluminum chloride and a microwave-assisted reaction.
科学研究应用
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of various compounds, such as heterocyclic compounds and heteroaromatic compounds. It is also used as a reactant in the synthesis of various drugs, such as anti-cancer drugs and anti-inflammatory drugs. Additionally, it is used as a catalyst in the synthesis of various polymers and other materials.
属性
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBVDSTBGMVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683148 |
Source


|
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine | |
CAS RN |
1111110-65-6 |
Source


|
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368426.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368435.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368440.png)



![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368468.png)




